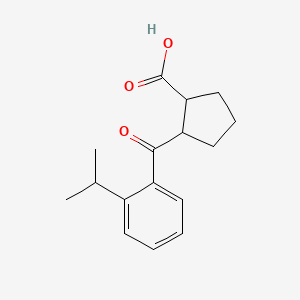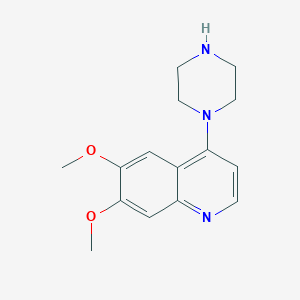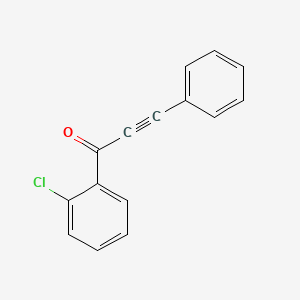
3-Isocyanatopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanatopentanenitrile is an organic compound characterized by the presence of both an isocyanate group (N=C=O) and a nitrile group (C≡N) within its molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isocyanatopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-aminopentanenitrile with phosgene (COCl₂), which results in the formation of the isocyanate group. This reaction typically requires controlled conditions to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactors and specialized equipment to handle the reactive intermediates. The process may also include steps such as distillation and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyanatopentanenitrile undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Substitution Reactions: Can participate in nucleophilic substitution reactions with amines to form ureas.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Water: Involved in hydrolysis reactions.
Major Products Formed:
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Aplicaciones Científicas De Investigación
3-Isocyanatopentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Isocyanatopentanenitrile involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various products, including urethanes, ureas, and amines. The nitrile group (C≡N) can also participate in reactions, adding to the compound’s versatility .
Comparación Con Compuestos Similares
- 3-Isocyanatopropyltrimethoxysilane
- 3-Isocyanatopropyltriethoxysilane
- Hexamethylene diisocyanate
Comparison: 3-Isocyanatopentanenitrile is unique due to the presence of both an isocyanate and a nitrile group, which imparts distinct reactivity compared to other isocyanates. For example, hexamethylene diisocyanate lacks the nitrile group, making its reactivity profile different. The presence of the nitrile group in this compound allows for additional reactions and applications, particularly in organic synthesis and materials science .
Propiedades
Número CAS |
61386-75-2 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
3-isocyanatopentanenitrile |
InChI |
InChI=1S/C6H8N2O/c1-2-6(3-4-7)8-5-9/h6H,2-3H2,1H3 |
Clave InChI |
HVAHDQGDGUVVJI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC#N)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14113219.png)




![N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide](/img/structure/B14113244.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)
![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

